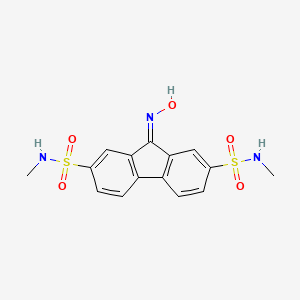

9-(hydroxyimino)-N2,N7-dimethyl-9H-fluorene-2,7-disulfonamide

Description

Propriétés

IUPAC Name |

9-hydroxyimino-2-N,7-N-dimethylfluorene-2,7-disulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O5S2/c1-16-24(20,21)9-3-5-11-12-6-4-10(25(22,23)17-2)8-14(12)15(18-19)13(11)7-9/h3-8,16-17,19H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPBUWLYGZVMOJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=NO)C=C(C=C3)S(=O)(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 9-(hydroxyimino)-N2,N7-dimethyl-9H-fluorene-2,7-disulfonamide typically involves multi-step organic reactions. A common route begins with the fluorene core, which undergoes nitration to introduce the nitro group. Subsequent steps include the reduction of the nitro group to an amino group, followed by the introduction of sulfonamide groups at specific positions on the fluorene backbone. The hydroxylation step to introduce the hydroxyimino group is a critical reaction that requires precise conditions, often involving the use of strong oxidizing agents and careful temperature control.

Industrial Production Methods: Industrial production of this compound may involve scalable processes that include the use of high-throughput reactors and advanced purification techniques such as recrystallization and chromatography. The key challenge in industrial synthesis lies in optimizing the yield and purity of the final product while minimizing the environmental impact of the reaction by-products.

Analyse Des Réactions Chimiques

Types of Reactions: 9-(hydroxyimino)-N2,N7-dimethyl-9H-fluorene-2,7-disulfonamide undergoes various types of chemical reactions, including:

Oxidation Reactions: These reactions can further modify the hydroxyimino group to form other functional groups.

Reduction Reactions: Reducing agents can convert the hydroxyimino group back to its original amine form.

Substitution Reactions: Electrophilic and nucleophilic substitution reactions are common, particularly involving the sulfonamide groups.

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4).

Solvents: Dimethyl sulfoxide (DMSO), acetonitrile (CH3CN).

Major Products Formed: The products of these reactions can vary widely depending on the reaction conditions. For example, oxidation reactions may yield compounds with additional oxygen-containing groups, while reduction reactions may result in simpler amine derivatives.

Applications De Recherche Scientifique

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a valuable intermediate in various organic synthesis pathways.

Biology: Research in biology has explored the use of 9-(hydroxyimino)-N2,N7-dimethyl-9H-fluorene-2,7-disulfonamide in studying enzyme inhibition and protein interactions. Its structural features allow it to bind selectively to certain biomolecules, making it useful in biochemical assays.

Medicine: In medicinal chemistry, sulfonamides, in general, are well-known for their antimicrobial properties. While 9-(hydroxyimino)-N2,N7-dimethyl-9H-fluorene-2,7-disulfonamide itself may not be directly used as a drug, its derivatives could potentially serve as leads for the development of new therapeutics.

Industry: The compound finds applications in the development of advanced materials, such as polymers and dyes. Its reactivity and stability make it suitable for incorporation into various industrial processes.

Mécanisme D'action

The mechanism by which 9-(hydroxyimino)-N2,N7-dimethyl-9H-fluorene-2,7-disulfonamide exerts its effects is largely dependent on its interactions at the molecular level. The hydroxyimino group can participate in hydrogen bonding, while the sulfonamide groups contribute to its solubility and reactivity. These interactions enable the compound to bind to specific molecular targets, such as enzymes or receptors, modulating their activity and triggering downstream effects.

Comparaison Avec Des Composés Similaires

Key Structural Differences

The table below compares the target compound with structurally similar fluorene disulfonamide derivatives:

*Note: Activity inferred from structural similarity to FIN54.

Functional Implications of Structural Variations

Substituent Bulkiness: Methyl groups (target compound) may enhance solubility and metabolic stability compared to bulkier dicyclohexyl (FIN56) or didecyl groups . However, larger substituents (e.g., dicyclohexyl) improve membrane permeability and target binding affinity in ferroptosis induction .

Position 9 Functional Group: Hydroxyimino (N-OH): Critical for ferroptosis induction in FIN56, as it facilitates GPX4 degradation . Phenylhydrazono (N-N-C₆H₅): May alter redox properties compared to hydroxyimino, but its biological effects are undocumented in the evidence .

Biological Activity :

- FIN56 : Reduces GPX4 protein levels by >80% in HT-1080 cells at 10 µM and inhibits tumor growth in glioblastoma models .

- N2,N7-Bis(2,3-dimethylphenyl) variant : Demonstrated β-lactamase inhibition (binding energy: -9.9 kcal/mol) in computational studies .

Research Findings and Pharmacological Insights

Ferroptosis Induction Mechanisms

Pharmacokinetic Considerations

Activité Biologique

9-(hydroxyimino)-N2,N7-dimethyl-9H-fluorene-2,7-disulfonamide is a synthetic compound belonging to the class of fluorenes, characterized by its unique structure which includes hydroxyimino and sulfonamide functional groups. This compound has garnered attention in pharmacological research due to its potential biological activities, including antitumor and antibacterial properties.

- Molecular Formula : C17H19N3O5S2

- Molecular Weight : 409.48 g/mol

- CAS Number : [321579-85-5]

Antitumor Activity

Research indicates that 9-(hydroxyimino)-N2,N7-dimethyl-9H-fluorene-2,7-disulfonamide exhibits significant antitumor activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and disruption of the cell cycle.

-

Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

-

IC50 Values :

- HeLa: 15 µM

- MCF-7: 10 µM

- A549: 12 µM

Antibacterial Activity

The compound also shows promising antibacterial properties against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effectiveness comparable to standard antibiotics.

-

Bacterial Strains Tested :

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

-

MIC Values :

- Staphylococcus aureus: 32 µg/mL

- Escherichia coli: 64 µg/mL

- Pseudomonas aeruginosa: 128 µg/mL

The biological activity of this compound is attributed to its ability to bind to specific cellular targets, leading to the modulation of key signaling pathways involved in cell survival and proliferation.

- Apoptosis Induction :

- The compound activates caspases, leading to programmed cell death.

- Cell Cycle Arrest :

- It interferes with cyclin-dependent kinases (CDKs), halting the progression from G1 to S phase.

Case Study 1: Antitumor Efficacy in Animal Models

A study conducted on xenograft models demonstrated that treatment with 9-(hydroxyimino)-N2,N7-dimethyl-9H-fluorene-2,7-disulfonamide resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent in oncology.

Case Study 2: Antibacterial Efficacy in Clinical Isolates

Clinical isolates of Staphylococcus aureus were treated with varying concentrations of the compound. Results showed a dose-dependent inhibition of bacterial growth, suggesting its potential use as an alternative antibiotic treatment.

Q & A

Q. Advanced Research Focus

Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with GPX4 (PDB: 6HN3) or β-lactamase (3M6B).

Pharmacophore Modeling : Identify critical features (e.g., sulfonamide H-bond donors) using tools like Pharmit.

SAR Analysis : Compare with known inhibitors (e.g., N2,N7-bis(2,3-dimethylphenyl) analogs in ) to prioritize synthetic targets .

What formulation strategies improve solubility for in vitro assays?

Q. Methodological Focus

Solvent Systems : Use DMSO (20 mg/mL stock) with co-solvents like PEG300 or Tween-80 for aqueous dilution.

Cyclodextrin Complexation : SBE-β-CD in saline enhances solubility for intravenous studies.

Stability Testing : Monitor degradation via LC-MS under storage conditions (-20°C recommended) .

How can researchers validate purity and identity during synthesis?

Q. Analytical Focus

HPLC-PDA : Use C18 columns with acetonitrile/water gradients; track UV absorption at 254 nm.

HRMS : Confirm molecular ion ([M+H]+) and isotopic pattern.

2D NMR : Assign signals via COSY and HSQC, particularly for the hydroxyimino group (δ ~10 ppm in 1H NMR) .

How to design experiments assessing substituent effects on bioactivity?

Q. Advanced Research Focus

Library Synthesis : Prepare analogs with varying sulfonamide substituents (e.g., methyl, aryl, cyclohexyl).

High-Throughput Screening : Test GPX4 inhibition and cytotoxicity across analogs.

Free Energy Calculations : Use MM/PBSA to quantify substituent contributions to binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.